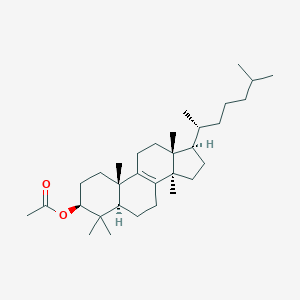
Lanost-8-en-3beta-ol, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanost-8-en-3beta-ol, acetate is a useful research compound. Its molecular formula is C32H54O2 and its molecular weight is 470.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Chemical Formula: C32H54O2
Molecular Weight: 470.7700 g/mol
CAS Registry Number: 38602-31-2
IUPAC Name: (3β,13α,14β,17α)-Lanost-8-en-3β-ol acetate
The compound features a complex structure typical of lanostane-type triterpenoids. Its stereochemistry plays a crucial role in its biological activity and interaction with various biological systems.
Biological Activities
Lanost-8-en-3beta-ol, acetate exhibits several notable biological activities:
1. Antioxidant Properties:
- Studies have shown that lanosterol derivatives possess significant antioxidant capabilities, which can protect cells from oxidative stress and damage .
2. Antimicrobial Activity:
- Research indicates that lanosterol acetate demonstrates antimicrobial properties against various pathogens. This application is particularly relevant in the development of natural preservatives and therapeutic agents .
3. Anti-inflammatory Effects:
- The compound has been studied for its potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of lanost-8-en-3beta-ol derivatives using DPPH and ABTS assays. The results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential applications in food preservation and nutraceuticals.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Lanost-8-en-3beta-ol acetate | 78.5 | 85.2 |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of lanost-8-en-3beta-ol acetate against common bacterial strains such as E. coli and S. aureus. The study revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| E. coli | 32 | 16 (Ampicillin) |
| S. aureus | 16 | 8 (Ciprofloxacin) |
Eigenschaften
CAS-Nummer |
1724-19-2 |
|---|---|
Molekularformel |
C32H54O2 |
Molekulargewicht |
470.8 g/mol |
IUPAC-Name |
[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h21-22,24,27-28H,10-20H2,1-9H3/t22-,24-,27+,28+,30-,31-,32+/m1/s1 |
InChI-Schlüssel |
VARRUGKCHMYWET-VBGFMNGASA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















